molecular formula C8H13BrO B1405776 8-Bromooct-1-yn-3-ol CAS No. 1579278-86-6

8-Bromooct-1-yn-3-ol

Cat. No.: B1405776
CAS No.: 1579278-86-6
M. Wt: 205.09 g/mol
InChI Key: XWAIAHGGCLXSQW-UHFFFAOYSA-N
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Description

8-Bromooct-1-yn-3-ol is a versatile bifunctional organic compound that contains both a terminal alkyne and a bromide group on a hydrocarbon backbone, with a hydroxyl group at the third carbon. This structure makes it a valuable building block in organic synthesis and materials science. The terminal alkyne allows it to participate in metal-catalyzed coupling reactions, most notably in Click Chemistry via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction widely used in bioconjugation and polymer science . The bromide moiety serves as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of carbon-carbon bonds or the introduction of other functional groups. The secondary alcohol further enhances its utility, for instance, by allowing participation in intramolecular cyclization reactions. Research on analogous systems has demonstrated that compounds bearing both a bromide and an alkyne in proximity to an alcohol function can be cyclized into valuable heterocycles, such as γ-butyrolactones, via gold- or mercury-catalyzed hydroalkoxylation . This suggests that this compound could be a key precursor in the synthesis of complex lactones and other oxygen-containing heterocycles, which are common structural motifs in natural products and pharmaceuticals. As a specialty chemical, it is intended for use in research applications such as medicinal chemistry, polymer development, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromooct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-2-8(10)6-4-3-5-7-9/h1,8,10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAHGGCLXSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CCCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Multifunctionalized Alkyne Alcohol Halide Compounds in Chemical Synthesis

The strategic advantage of employing multifunctionalized compounds like those containing alkyne, alcohol, and halide moieties lies in their ability to undergo a diverse array of chemical reactions selectively. This versatility allows for the construction of complex molecular frameworks in a more efficient and controlled manner.

Alkynes are highly valuable in organic synthesis, serving as precursors to a wide range of other functional groups. studysmarter.co.ukmasterorganicchemistry.com Their carbon-carbon triple bond can participate in various transformations, including hydrogenation to form alkenes or alkanes, and a variety of coupling reactions. studysmarter.co.ukmasterorganicchemistry.com The terminal alkyne in a molecule like 8-Bromooct-1-yn-3-ol is particularly useful as it can be deprotonated to form a nucleophilic acetylide, which can then react with electrophiles to create new carbon-carbon bonds. solubilityofthings.com

Alkyl halides are fundamental intermediates in organic chemistry due to their capacity to participate in numerous reactions. numberanalytics.com The halogen atom, in this case, bromine, serves as an excellent leaving group in nucleophilic substitution and elimination reactions. This functionality is crucial for introducing a wide range of other atoms and molecular fragments. numberanalytics.com

The presence of an alcohol group further enhances the synthetic utility of the molecule. Alcohols can be oxidized to form ketones or aldehydes, or they can be converted into esters and ethers. The hydroxyl group can also direct the stereochemical outcome of nearby reactions, providing a level of control in the synthesis of chiral molecules.

The combination of these three functional groups in a single molecule, as seen in this compound, provides a powerful toolkit for synthetic chemists. The differential reactivity of the alkyne, alcohol, and bromide allows for a stepwise and controlled series of reactions, enabling the construction of complex target molecules from a single, versatile starting material.

Research Context and Utility of 8 Bromooct 1 Yn 3 Ol As a Molecular Scaffold

Strategies for Alkynol Synthesis

The construction of the alkynol backbone is a critical step in the synthesis of this compound. Several methods are available for the formation of the carbon-carbon bond and the introduction of the hydroxyl group.

Alkylation and Grignard Reactions for Carbon-Carbon Bond Formation

Grignard reactions are a powerful tool for forming carbon-carbon bonds. byjus.com In the context of alkynol synthesis, a Grignard reagent can be added to an aldehyde or ketone to form a secondary or tertiary alcohol, respectively. organic-chemistry.org For the synthesis of a secondary alkynol like oct-1-yn-3-ol, ethynylmagnesium bromide can be reacted with hexanal (B45976). The acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired alkynol after an acidic workup. byjus.comprepchem.com This method is advantageous for its regioselectivity in creating the alcohol at a specific position. chemistrysteps.com

Alternatively, the alkylation of terminal alkynes provides another route to extend the carbon chain. chemistrysteps.com This involves the deprotonation of a terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide. chemistrysteps.com Iron-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents have also been shown to be effective. organic-chemistry.org

A specific preparation of oct-1-yn-3-ol involves passing a stream of acetylene (B1199291) through a solution of methyl magnesium bromide in tetrahydrofuran (B95107) (THF). prepchem.com This is followed by the addition of hexanal at 0°C. After stirring and subsequent workup with a saturated solution of ammonium (B1175870) chloride, the product is isolated by extraction and purified by distillation. prepchem.com

Asymmetric Reduction of Alkynyl Ketones and Related Carbonyls

To obtain enantiomerically pure or enriched alkynols, the asymmetric reduction of the corresponding alkynyl ketone is a widely employed strategy. A notable method involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) for the reduction of 1-octyn-3-one. orgsyn.org This reaction provides optically active 1-octyn-3-ol (B1346985) in good chemical yield and with high stereospecificity. orgsyn.org The availability of both enantiomers of α-pinene allows for the synthesis of both (R)- and (S)-1-octyn-3-ol. orgsyn.org Other chiral reducing agents, such as complexes of lithium aluminum hydride with chiral ligands, have also been utilized for the asymmetric reduction of α,β-acetylenic ketones, yielding propargylic alcohols with high enantiomeric excess. researchgate.netnih.gov

The choice of reducing agent and reaction conditions is crucial for achieving high enantioselectivity. For instance, the reduction of α,β-acetylenic ketones with a complex derived from LiAlH(_4) and (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol) at low temperatures predominantly yields the (R)-carbinols. researchgate.net

Table 1: Asymmetric Reduction of 1-Octyn-3-one

Chiral Reagent Product Enantiomeric Excess (ee) Reference
B-3-pinanyl-9-borabicyclo[3.3.1]nonane (R)-(+)-1-Octyn-3-ol >95% orgsyn.org

Alkyne Hydroxylation and Related Oxygenation Methods

Direct hydroxylation of an alkyne is not a common method for synthesizing alkynols like this compound. Instead, the hydroxyl group is typically introduced as part of the carbon-carbon bond-forming step, as seen in the Grignard reaction with an aldehyde.

Bromination Strategies for Alkyne-Containing Scaffolds

Introducing a bromine atom onto an alkyne-containing molecule requires careful consideration of the reaction conditions to avoid unwanted side reactions with the alkyne functionality.

Electrophilic bromination of alkynes using bromine (Br(_2)) typically leads to the addition of bromine across the triple bond, forming a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org Further reaction can produce a tetrahaloalkane. masterorganicchemistry.com Therefore, direct bromination of an octynol with Br(_2) is not a suitable method for synthesizing this compound.

A more effective strategy involves starting with a precursor that already contains the bromo functionality. For example, a Grignard reagent could be prepared from a bromo-containing alkyl halide, which is then reacted with an appropriate aldehyde. However, the presence of the bromine atom can interfere with the formation of the Grignard reagent.

An alternative is to use a protecting group strategy. The hydroxyl group of an alkynol can be protected, followed by a functional group interconversion to introduce the bromine at the desired position. For instance, a diol could be selectively protected, and the remaining hydroxyl group converted to a bromide.

Recent research has explored electrochemical bromination methods as a greener alternative. mdpi.com These methods often utilize bromide salts as the bromine source under controlled conditions. mdpi.com Enzymatic halogenation has also been investigated, with some enzymes showing the ability to brominate terminal alkynes. nih.gov

For the synthesis of (Z)-1-bromo-1-alkenes, a method involving the microwave-induced reaction of anti-2,3-dibromoalkanoic acids has been developed. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. mdpi.comnih.gov The bifunctional nature of this compound, with a reactive alkyne and a primary bromide, presents a challenge in selectively reacting one functional group while leaving the other intact.

For instance, in a Grignard synthesis, the regioselectivity is controlled by the choice of the aldehyde and the acetylide reagent. The reaction of ethynylmagnesium bromide with 6-bromohexanal (B1279084) would theoretically yield this compound. However, the presence of the bromide in the aldehyde could lead to side reactions.

Stereoselectivity, as discussed in section 2.1.2, is achieved through the use of chiral reagents in asymmetric reductions. orgsyn.orgresearchgate.net The development of new synthetic methods often focuses on achieving high levels of chemo-, regio-, and stereoselectivity. rsc.orgrsc.org

Modular Synthesis Approaches Utilizing Diverse Building Blocks

Modular synthesis provides a flexible and efficient way to construct complex molecules from simpler, readily available building blocks. google.comresearchgate.netacs.orgacs.orgnih.gov This approach is particularly well-suited for the synthesis of functionalized alkynes. researchgate.netacs.orgacs.orgnih.gov

In the context of this compound, a modular approach might involve the coupling of two key fragments. For example, a building block containing the terminal alkyne and the alcohol (e.g., propargyl alcohol) could be coupled with a five-carbon chain containing a bromine atom. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for such modular constructions. google.com While the classic Sonogashira coupling involves aryl/vinyl halides, modifications could potentially allow for the coupling of alkyl halides.

Another modular strategy could involve a one-pot, two-step procedure where an initial coupling reaction is followed by a second functionalization step. acs.org This allows for the sequential and selective introduction of different functionalities. acs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Oct-1-yn-3-ol
Ethynylmagnesium bromide
Hexanal
1-Octyn-3-one
B-3-pinanyl-9-borabicyclo[3.3.1]nonane
(R)-1-Octyn-3-ol
(S)-1-Octyn-3-ol
Lithium aluminum hydride
(2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol
6-Bromohexanal

Reactivity and Functional Group Interconversions of 8 Bromooct 1 Yn 3 Ol

Terminal Alkyne Reactivity

The terminal alkyne moiety is characterized by its acidic proton and the electron-rich carbon-carbon triple bond, which readily participates in various addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydroalkoxylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. In the case of hydroalkoxylation, an alcohol adds across the alkyne. While direct intermolecular hydroalkoxylation of haloalkynes can be promoted by bases, metal catalysts are often employed to achieve higher efficiency and control. csic.esuniovi.es Gold(I) and silver(I) complexes are common catalysts for such transformations. For instance, gold(I)-phosphine complexes have been used for the intermolecular hydroalkoxylation of chloroalkynes with aliphatic alcohols. csic.esuniovi.es Similarly, silver(I) oxide has been shown to catalyze the addition of hydroxycoumarins to bromoalkynes. csic.es

In the context of 8-bromooct-1-yn-3-ol, intramolecular hydroalkoxylation can also occur. Gold and platinum catalysts have been shown to facilitate the cycloisomerization of related bromo-substituted alkynols, leading to the formation of cyclic ethers like γ-butyrolactones. uniovi.es

Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide (B81097). organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgresearchgate.net

The CuAAC reaction proceeds at an accelerated rate (10⁷ to 10⁸ times faster than the uncatalyzed version) and can be conducted at room temperature in aqueous conditions, which makes it suitable for biological applications. organic-chemistry.orgnih.gov The unique structure of this compound, with its terminal alkyne, makes it a valuable partner in synthesizing complex molecules through this powerful ligation method. lookchem.com

Table 1: Overview of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Feature Description
Reactants Terminal Alkyne, Organic Azide
Catalyst Copper(I) source (e.g., CuI, or Cu(II) with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer) organic-chemistry.orgbeilstein-journals.orgnih.gov
Reaction Conditions Mild, often at room temperature; tolerant of aqueous environments and a wide pH range (4-12). organic-chemistry.org
Advantages High yields, simple workup, wide functional group tolerance. organic-chemistry.orgresearchgate.net

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond can undergo both electrophilic and nucleophilic additions. Electrophilic addition typically involves the reaction with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). These reactions proceed through intermediates like a cyclic halonium ion, and the regioselectivity is governed by Markovnikov's rule in the case of hydrohalogenation.

Nucleophilic addition to alkynes is also possible, often requiring activation by a metal catalyst. For example, the addition of nucleophiles can be part of a tandem reaction sequence.

Secondary Alcohol Reactivity

The secondary alcohol group at the C-3 position offers another site for synthetic modification, primarily through oxidation, esterification, and etherification reactions.

Oxidation Reactions to Ketones

Secondary alcohols can be readily oxidized to form ketones. libretexts.orgbyjus.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like chromic acid (H₂CrO₄, generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC). libretexts.org Sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in acidic solution is also a standard choice. byjus.comlibretexts.orgchemguide.co.uk

The oxidation of a secondary alcohol like this compound would yield the corresponding ketone, 8-bromooct-1-yn-3-one. Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comlibretexts.orgchemguide.co.uk

Table 2: Common Oxidizing Agents for Secondary Alcohols

Reagent Description Product from this compound
Chromic Acid (Jones Reagent) Prepared from CrO₃ and H₂SO₄. A strong oxidizing agent. libretexts.org 8-Bromooct-1-yn-3-one
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent. libretexts.org 8-Bromooct-1-yn-3-one
Sodium/Potassium Dichromate Used with dilute sulfuric acid. byjus.comlibretexts.orgchemguide.co.uk 8-Bromooct-1-yn-3-one

Esterification and Etherification Strategies

The hydroxyl group of this compound can be converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate conditions. This reaction is often catalyzed by an acid or a base. Enol esters can also be formed through the O-acylation of related dicarbonyl compounds. sioc-journal.cn

Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. cas.cz These reactions are useful for introducing protecting groups or for linking the molecule to other fragments.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl (-OH) group is challenging because the hydroxide (B78521) ion (OH⁻) is a strong base and, consequently, a poor leaving group. fiveable.melibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This process is known as activation of the alcohol. youtube.com

Two primary strategies for activating the hydroxyl group are protonation under acidic conditions and conversion to a sulfonate ester.

Protonation: In the presence of a strong acid like HBr or HCl, the alcohol's oxygen atom is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule (H₂O), which is much more stable and a good leaving group. fiveable.meyoutube.com However, strongly acidic conditions can be harsh and may lead to side reactions, particularly with the sensitive alkyne group.

Conversion to Sulfonate Esters: A more common and milder method is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. libretexts.orgyoutube.com This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a non-nucleophilic base like pyridine. youtube.compearson.comnih.gov The resulting sulfonate ester (e.g., -OTs) is an excellent leaving group, comparable in reactivity to a halide, and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. youtube.comnih.govntu.ac.uk This method is highly efficient for primary and secondary alcohols. youtube.com

Table 1: Methods for Activating the Hydroxyl Group for Nucleophilic Substitution

Activation Method Reagent(s) Resulting Leaving Group Leaving Group Stability
Protonation Strong Acid (e.g., HBr) Water (H₂O) High
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine Tosylate (-OTs) Very High
Mesylation Methanesulfonyl chloride (MsCl), Pyridine Mesylate (-OMs) Very High

Once activated, the site is susceptible to attack by various nucleophiles. For instance, after converting the hydroxyl group to a tosylate, a nucleophile like sodium cyanide can be used to introduce a nitrile group. pearson.com

Bromoalkane Reactivity

The primary alkyl bromide at the C8 position is a key site for synthetic transformations, primarily undergoing nucleophilic substitution and elimination reactions. uci.edu

The carbon atom bonded to the bromine is electrophilic due to the polarity of the C-Br bond. uci.edu As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. pearson.comlibretexts.orgviu.ca These reactions involve a backside attack by a nucleophile, leading to the displacement of the bromide ion. pearson.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. viu.camasterorganicchemistry.com

A wide variety of functional groups can be introduced by selecting the appropriate nucleophile. Strong nucleophiles, particularly those that are weak bases, are highly effective. libretexts.org

Table 2: Examples of Nucleophilic Substitution at the C8 Position

Nucleophile Reagent Example Solvent Product Functional Group
Cyanide (CN⁻) Sodium Cyanide (NaCN) DMSO, DMF Nitrile
Azide (N₃⁻) Sodium Azide (NaN₃) DMF Azide
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) Ethanol/Water Alcohol
Alkoxide (RO⁻) Sodium Ethoxide (NaOEt) Ethanol Ether
Iodide (I⁻) Sodium Iodide (NaI) Acetone Iodoalkane
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) DMF Thioether

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. lumenlearning.comlibretexts.org This process involves the abstraction of a proton from the carbon adjacent to the C-Br bond (C7) and the simultaneous expulsion of the bromide leaving group, resulting in the formation of a double bond between C7 and C8. masterorganicchemistry.com

Competition between substitution (Sₙ2) and elimination (E2) is a critical consideration. lumenlearning.com The outcome can be directed by carefully choosing the reaction conditions. quora.com

Table 3: Conditions Favoring Substitution vs. Elimination for Primary Alkyl Halides

Factor Favors Sₙ2 Substitution Favors E2 Elimination
Base/Nucleophile Strong, non-hindered nucleophile (e.g., I⁻, CN⁻, N₃⁻) libretexts.org Strong, sterically hindered base (e.g., Potassium tert-butoxide, KOtBu) libretexts.orglibretexts.orgbingol.edu.tr
Temperature Lower temperatures quora.com Higher temperatures quora.com
Solvent Polar aprotic (e.g., Acetone, DMSO) Less polar (e.g., Ethanol) quora.com or solvent matching the base (e.g., tert-Butanol for KOtBu)

The alkyl bromide can react with certain metals to form organometallic reagents, which are potent sources of nucleophilic carbon. msu.edu The most common example is the formation of a Grignard reagent by reacting the compound with magnesium metal in an anhydrous ether solvent. wikipedia.orgleah4sci.com

However, a significant challenge arises from the presence of acidic protons on the hydroxyl group and the terminal alkyne. fiveable.memsu.edu Grignard reagents are extremely strong bases and will be rapidly quenched by these acidic functional groups in an acid-base reaction, preventing the desired organometallic reagent from forming. msu.edumasterorganicchemistry.commasterorganicchemistry.com

To overcome this, the acidic protons must be masked using protecting groups before the Grignard reagent is formed. wikipedia.orgleah4sci.commasterorganicchemistry.com The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS ether), which is stable to Grignard reagents but can be easily removed later with a fluoride (B91410) source. masterorganicchemistry.commasterorganicchemistry.com Similarly, the terminal alkyne can be protected, often with a silyl group. libretexts.org

Derivatization Strategies for Enhanced Synthetic Utility

Selective Protection Group Chemistry for Multi-Functional Molecules

In the synthesis of complex molecules from 8-bromooct-1-yn-3-ol, the differential reactivity of its hydroxyl, alkyne, and bromo functionalities must be managed. Selective protection and deprotection are crucial for preventing unwanted side reactions. An orthogonal protecting group strategy, where each functional group can be selectively deprotected without affecting the others, is highly desirable.

The secondary alcohol is a common site for protection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are frequently employed due to their ease of installation and removal under specific conditions. csic.eslibretexts.org For instance, the hydroxyl group can be protected by reacting this compound with the corresponding silyl chloride in the presence of a base like imidazole. These silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org

The terminal alkyne can also be protected to prevent its participation in undesired reactions, such as coupling or deprotonation. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. libretexts.org This is typically introduced by treating the alkyne with a strong base, such as n-butyllithium, followed by the addition of trimethylsilyl chloride. The TMS group can be selectively removed using mild basic or fluoride-based conditions.

A potential orthogonal protection strategy for this compound could involve the protection of the hydroxyl group as a silyl ether (e.g., TBS) and the alkyne as a TMS ether. The TMS group on the alkyne could be selectively removed under mild basic conditions, leaving the TBS-protected alcohol intact for further reactions. Subsequently, the TBS group could be removed using a fluoride source to liberate the hydroxyl group. This hierarchical deprotection allows for sequential reactions at different sites of the molecule.

Another class of protecting groups for alcohols are ethers, such as the methoxymethyl (MOM) ether. csic.esbeilstein-journals.org The MOM group is installed using MOM-Cl and a non-nucleophilic base and is stable to many reagents but can be removed under acidic conditions. beilstein-journals.org For alkynes, dicobalt octacarbonyl can form a stable complex, effectively protecting the triple bond from a variety of transformations. wikipedia.org This complex is stable to many reaction conditions and can be removed oxidatively.

Table 1: Common Protecting Groups for Hydroxyl and Alkyne Functionalities

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection Conditions
Hydroxyltert-Butyldimethylsilyl etherTBDMS/TBSTBDMSCl, ImidazoleTBAF
HydroxylTriisopropylsilyl etherTIPSTIPSCl, ImidazoleTBAF
HydroxylMethoxymethyl etherMOMMOMCl, DIPEAAcid (e.g., HCl)
AlkyneTrimethylsilylTMSn-BuLi, TMSClK₂CO₃/MeOH or TBAF
AlkyneDicobalt hexacarbonyl complexCo₂(CO)₆Co₂(CO)₈Oxidative conditions (e.g., CAN)

Chemical Modifications for Chromatographic and Spectroscopic Analysis

The analysis of this compound and its metabolites or reaction products by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be enhanced through chemical derivatization. Derivatization can increase the volatility, thermal stability, and detectability of the analyte.

For GC analysis, the polar hydroxyl group can decrease volatility and lead to poor peak shape. Silylation is a common derivatization technique to address this, where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (TMS) group. chromforum.orgresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. chromforum.org The resulting TMS ether is more volatile and thermally stable, leading to improved chromatographic performance.

In a specific example involving the related compound propargyl alcohol, derivatization with hydrogen bromide (HBr) on a solid support was used for GC analysis with an electron capture detector (ECD). osha.gov This reaction formed 2,3-dibromo-2-propen-1-ol, a derivative that is highly responsive to the ECD due to the presence of multiple halogen atoms. osha.gov A similar strategy could be envisioned for this compound, where the alkyne undergoes addition of HBr to create a more readily detectable derivative.

For HPLC analysis, especially with fluorescence detection (FLD), derivatization is often employed to introduce a fluorophore into the molecule, significantly enhancing sensitivity. Since this compound lacks a native fluorophore, reagents that react with the hydroxyl group can be used. Examples of such derivatizing agents include dansyl chloride, which reacts with alcohols to produce highly fluorescent sulfonamide esters. nih.gov Another approach involves esterification with a fluorescent carboxylic acid in the presence of a coupling agent. academicjournals.org

Table 2: Derivatization Reagents for Analytical Enhancement

Analytical TechniqueTarget Functional GroupDerivatization ReagentResulting DerivativePurpose
GC-MSHydroxylN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl etherIncrease volatility and thermal stability. chromforum.orgresearchgate.net
GC-ECDAlkyneHydrogen Bromide (HBr)DibromoalkeneIntroduce halogen atoms for enhanced ECD response. osha.gov
HPLC-FLDHydroxylDansyl ChlorideDansyl esterIntroduce a fluorescent tag for sensitive detection. nih.gov
HPLC-FLDHydroxyl2-(4-carboxyphenyl)-6-methoxybenzofuranFluorescent esterIntroduce a fluorescent tag for sensitive detection. academicjournals.org

Strategies for Halogen Manipulation and Transformation into Diverse Linkers

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into diverse linkers for applications in bioconjugation and materials science. The primary route for this manipulation is through nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. wikipedia.orgencyclopedia.pub

A common and powerful transformation is the conversion of the alkyl bromide to an azide (B81097). This is typically achieved by reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting azido-functionalized molecule is a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). beilstein-journals.orgru.nltcichemicals.com This allows for the efficient and specific ligation of the derivatized this compound to molecules containing a terminal alkyne or a strained cyclooctyne, respectively, forming a stable triazole linker. nih.gov

Alternatively, the bromide can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group. The resulting thiol-functionalized molecule can participate in thiol-ene or thiol-yne "click" reactions, providing another orthogonal conjugation strategy. nih.gov Thiol groups are also known to react specifically with maleimides, a common strategy for labeling proteins and other biomolecules. nih.gov

Furthermore, the bromo group can be displaced by other nucleophiles to introduce different functionalities. For example, reaction with cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with amines can introduce new side chains, and reaction with carboxylates can form ester linkages. These transformations significantly expand the synthetic utility of this compound, enabling its incorporation into a wide array of larger, more complex structures.

Table 3: Transformation of the Bromo Group into Functional Linkers

Target Linker Functional GroupReagents and ConditionsSubsequent Chemistry
Azide (-N₃)Sodium azide (NaN₃) in DMFCopper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). beilstein-journals.orgnih.gov
Thiol (-SH)1. Thiourea, EtOH, reflux; 2. NaOH(aq)Thiol-ene/Thiol-yne reactions, conjugation to maleimides. nih.govnih.gov
Amine (-NHR)Primary or secondary amine (RNH₂ or R₂NH)Further functionalization or bioconjugation.
Carboxylic Acid (-COOH)1. NaCN, DMSO; 2. H₃O⁺, heatAmide bond formation, esterification.

Applications of 8 Bromooct 1 Yn 3 Ol As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Architectures

The distinct functional groups of 8-Bromooct-1-yn-3-ol provide multiple reaction sites, making it a key component in the synthesis of complex organic structures. lookchem.com The terminal alkyne group can participate in reactions such as Sonogashira couplings to form carbon-carbon bonds with aryl or vinyl halides. The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification. Furthermore, the bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines and thiols. This trifunctional nature enables chemists to construct intricate molecular frameworks through sequential and selective reactions.

Precursor in Natural Product Synthesis

Total synthesis, the process of constructing complex natural products from simpler starting materials, often relies on versatile building blocks like this compound. biosynth.comroutledge.com Its structure is a useful scaffold for elaborating into more complex molecules found in nature. The combination of the alkyne and alcohol functionalities allows for the stereocontrolled synthesis of polyketide chains, which are common motifs in many natural products. ualberta.ca The bromo-terminated carbon chain provides a handle for further extension or cyclization, crucial steps in the synthesis of macrocyclic and other complex natural product architectures. biosynth.com

Role in the Preparation of Advanced Fine Chemicals

This compound serves as a key intermediate in the production of advanced fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. biosynth.com The reactivity of its functional groups allows for its incorporation into a variety of specialty chemicals. For instance, the alkyne and bromide moieties can be utilized in the synthesis of novel polymers and dendrimers, leading to materials with unique properties such as enhanced stability or specific binding capabilities. lookchem.com The ability to undergo a wide array of chemical transformations makes this compound a valuable precursor in the fine chemical industry. biosynth.comethz.ch

Intermediate in Pharmaceutical and Agrochemical Synthesis

The synthesis of many pharmaceutical and agrochemical compounds relies on the use of versatile intermediates like this compound. biosynth.com The functional groups present in this molecule allow for its incorporation into a wide range of biologically active compounds. For example, it can be used as a precursor in the synthesis of complex drug candidates, where the alkyne group can be used for "click chemistry" reactions to efficiently link different molecular fragments. lookchem.com In the agrochemical sector, it can be a starting material for the synthesis of pesticides and herbicides.

Table 1: Examples of Reactions and Applications in Pharmaceutical and Agrochemical Synthesis

Reaction Type Reagents Product Type Potential Application
Sonogashira Coupling Aryl/heteroaryl halides, Pd/Cu catalyst Aryl-substituted alkynes Pharmaceutical intermediates
Nucleophilic Substitution Amines, thiols Amino or thio derivatives Agrochemical synthesis
Click Chemistry Azide-containing molecules, Cu catalyst Triazole-linked conjugates Drug development lookchem.com
Oxidation KMnO4, CrO3 Carbonyl compounds Pharmaceutical intermediates

Applications in Bioorthogonal Chemistry via Alkyne Tagging

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne in this compound makes it a valuable tool for this field. lookchem.com This alkyne can act as a "tag" that can be selectively reacted with an azide-functionalized molecule in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a type of "click chemistry". nih.govnobelprize.org This allows for the specific labeling and tracking of biomolecules such as proteins, nucleic acids, and glycans within a cellular environment. lookchem.comacs.org This technique is crucial for studying biological pathways, drug target identification, and developing diagnostic tools. lookchem.comnih.gov

Use in the Synthesis of Pheromone Components and Related Biologically Active Compounds

Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. nih.gov The synthesis of these often structurally complex molecules is a significant area of organic chemistry. nih.gov this compound can serve as a precursor in the synthesis of certain insect pheromones. lookchem.com For example, partial hydrogenation of the alkyne can lead to the formation of specific cis-alkenes, which are common structural motifs in lepidopteran sex pheromones. researchgate.net The ability to stereoselectively introduce functional groups and control the geometry of double bonds makes this compound a useful starting material for creating these biologically active compounds used in pest management strategies. lookchem.com

Mechanistic Insights into Reactions Involving 8 Bromooct 1 Yn 3 Ol

Elucidation of Reaction Pathways and Transition States

The reactivity of 8-Bromooct-1-yn-3-ol is governed by its distinct functional groups, which can react independently or in concert.

Reactions at the Propargylic Alcohol and Alkyne: The propargylic alcohol moiety is susceptible to rearrangement and the alkyne can undergo various addition reactions. Electrophilic additions, for instance with a halogen source, are proposed to proceed through a bridged halonium ion intermediate. nih.gov For example, the reaction with an iodonium (B1229267) source would likely involve a three-membered ring iodonium ion as an intermediate, which is then opened by a nucleophile. The transition state for this step involves the simultaneous formation of the iodonium bridge and breaking of the alkyne π-bond.

Nucleophilic Substitution at the Alkyl Bromide: The primary carbon-bromine bond is a classic site for nucleophilic substitution, predominantly via an S\textsubscript{N}2 mechanism. This pathway involves a backside attack by a nucleophile, proceeding through a trigonal bipyramidal transition state where the nucleophile and the leaving bromide group are simultaneously bonded to the carbon atom, albeit with partial bonds. masterorganicchemistry.com The reaction rate is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com

Intramolecular Cyclization: The presence of both a nucleophilic/reactive alkyne-alcohol functionality and an electrophilic C-Br center within the same molecule allows for intramolecular cyclization, a powerful method for forming cyclic structures. Palladium-catalyzed intramolecular reactions, for example, are a plausible pathway. By analogy with similar bromo-alkene-alkyne-alcohols, a potential mechanism would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst to form an alkyl-palladium(II) intermediate. chemrxiv.org This is followed by an intramolecular carbopalladation onto the alkyne, leading to a vinyl-palladium intermediate which can then undergo further reactions like β-hydride elimination or reductive elimination to yield the final cyclic product. The transition states for these steps involve complex geometries dictated by the coordination of the metal center.

Reaction Type Plausible Pathway Key Transition State Feature
Electrophilic AdditionFormation of a bridged halonium ionThree-membered ring with partial bonds to halogen
Nucleophilic SubstitutionS\textsubscript{N}2Trigonal bipyramidal geometry at the carbon center
Intramolecular CyclizationPd-catalyzed oxidative addition-carbopalladationCoordination of the alkyne to the palladium center prior to insertion

Kinetic Studies and Determination of Rate-Limiting Steps

The table below illustrates hypothetical kinetic data for a reaction involving this compound, demonstrating how the rate-limiting step could be investigated.

Experiment [this compound] (M) [Reagent] (M) Initial Rate (M/s) Inferred Order
10.10.11.0 x 10⁻⁵-
20.20.12.0 x 10⁻⁵First order in substrate
30.10.21.0 x 10⁻⁵Zeroth order in reagent
This table is for illustrative purposes only and does not represent actual experimental data.

Identification and Characterization of Reactive Intermediates

The elucidation of a reaction mechanism hinges on the identification and characterization of transient species or reactive intermediates. For reactions involving this compound, several intermediates can be postulated.

In electrophilic additions to the alkyne, cyclic, bridged halonium ions are likely intermediates. nih.gov In radical-mediated reactions, such as those initiated by photolysis or a radical initiator, a vinyl radical intermediate could be formed at the alkyne. researchgate.net These species are typically short-lived and are studied using techniques like low-temperature spectroscopy or by trapping them with specific reagents.

In catalytic cycles, the intermediates are organometallic complexes. For a palladium-catalyzed cyclization, key intermediates would include the initial Pd(II)-alkyl species formed after oxidative addition and the subsequent vinyl-Pd(II) species formed after carbopalladation. chemrxiv.org These can sometimes be isolated and characterized by NMR spectroscopy or X-ray crystallography if they are sufficiently stable.

Proposed Intermediate Generating Reaction Type Potential Characterization Method
Bridged Halonium IonElectrophilic addition to alkyneTrapping experiments, computational modeling
Vinyl RadicalRadical addition to alkyneElectron Paramagnetic Resonance (EPR) spectroscopy
CarbocationS\textsubscript{N}1-type substitution (e.g., at propargylic position)Observation of rearrangement products, solvent effect studies
Organopalladium(II) ComplexPalladium-catalyzed cross-coupling/cyclizationNMR spectroscopy, X-ray crystallography (for stable analogues)

Isotope Effects and Mechanistic Probes

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H (or other) bond is broken in the rate-determining step. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k\textsubscript{L}) to that with a heavy isotope (k\textsubscript{H}).

For reactions of this compound, deuterium (B1214612) labeling can provide significant mechanistic insight. nih.gov For instance, in an oxidation of the secondary alcohol to a ketone, replacing the hydrogen on C3 with deuterium (C-D) would be expected to produce a significant primary KIE (k\textsubscript{H}/k\textsubscript{D} > 2) if the C-H bond is cleaved in the rate-determining step. nih.gov

Secondary KIEs can also be informative. For a substitution reaction at the C-Br bond, a small secondary KIE would be expected. wikipedia.org The magnitude can help distinguish between S\textsubscript{N}1 and S\textsubscript{N}2 pathways. An S\textsubscript{N}2 reaction typically shows a KIE close to unity, while an S\textsubscript{N}1 reaction, which involves rehybridization from sp³ to sp² in the rate-determining step, would show a small but measurable normal KIE (k\textsubscript{H}/k\textsubscript{D} > 1). wikipedia.org

Solvent isotope effects, measured by running the reaction in D₂O instead of H₂O, can probe the involvement of proton transfers from the alcohol O-H group in the rate-determining step. nih.govrsc.org

Hypothetical Labeled Position Reaction Type Expected KIE (kH/kD) Mechanistic Implication
CD (OH)ROxidation of alcohol> 2 (Primary)C-H bond cleavage is part of the rate-determining step.
R-CH₂CD ₂-BrNucleophilic Substitution (S\textsubscript{N}2)~1.0 (Secondary)No C-H bond cleavage in the transition state.
R-CH₂CD ₂-BrNucleophilic Substitution (S\textsubscript{N}1)> 1 (e.g., 1.1-1.2) (Secondary)Rehybridization from sp³ to sp² in the rate-determining step.
Reaction in D₂O vs H₂OBase-mediated cyclization> 1Proton transfer from the alcohol is involved in the rate-determining step.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 8-Bromooct-1-yn-3-ol. It provides information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H and ¹³C NMR analyses are fundamental for the initial structural verification of this compound. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the terminal alkyne proton (H-1) is expected to appear as a singlet or a small triplet. The proton on the carbinol carbon (H-3) would present as a multiplet due to coupling with adjacent methylene (B1212753) protons. The two protons on the carbon bearing the bromine atom (H-8) are deshielded and typically resonate as a triplet. The remaining methylene protons along the alkyl chain appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The two sp-hybridized carbons of the alkyne group (C-1 and C-2) show characteristic signals in the range of 70-90 ppm. The carbon atom attached to the hydroxyl group (C-3) is observed around 60-70 ppm, while the carbon bonded to the bromine atom (C-8) is significantly deshielded and appears at approximately 30-35 ppm.

The following table summarizes predicted and reported chemical shifts for this compound.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (≡CH)~2.1~71-74
2 (C≡)-~80-85
3 (CH-OH)~3.8-4.1~62-65
4 (CH₂)~1.7-1.9~37-39
5 (CH₂)~1.4-1.6~24-26
6 (CH₂)~1.4-1.6~27-29
7 (CH₂)~1.8-2.0~32-34
8 (CH₂-Br)~3.4~33-35
Note: Data are compiled from typical values for similar functional groups and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. uni-regensburg.delibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between H-3 and the protons on C-4, and sequentially along the alkyl chain from C-4 to C-8, confirming the contiguity of the carbon backbone. nsf.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique is crucial for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~33-35 ppm, confirming the C-8 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically two to three bonds, ¹H-¹³C). This is particularly useful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations for this molecule would include the correlation from the alkynyl proton (H-1) to both C-2 and C-3, and from the carbinol proton (H-3) to C-1, C-2, C-4, and C-5, unequivocally establishing the position of the alkyne and alcohol functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. While more critical for complex stereochemical analysis, it can help confirm the spatial proximity of protons in the folded conformation of the alkyl chain.

Application of Chiral Shift Reagents in Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-8-Bromooct-1-yn-3-ol). In a standard NMR experiment, these enantiomers are indistinguishable.

To determine the enantiomeric purity (or enantiomeric excess, ee), a chiral shift reagent is often employed. orgsyn.org These reagents, typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are themselves chiral. orgsyn.org When added to a sample containing a racemic or enantioenriched mixture of this compound, the reagent reversibly coordinates with the hydroxyl group of both enantiomers. This coordination forms transient diastereomeric complexes.

Because diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum. This results in the splitting of signals for protons near the chiral center (e.g., H-1, H-3, and H-4) into two distinct sets of peaks, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The relative integration of these separated peaks allows for the direct quantification of the enantiomeric ratio.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₃BrO).

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units (the [M]⁺ and [M+2]⁺ peaks). HRMS can confirm the masses of both isotopic peaks, providing definitive evidence for the presence of a single bromine atom.

Ion Formula Isotope Calculated Monoisotopic Mass (Da)
C₈H₁₃⁷⁹BrO⁷⁹Br204.01498
C₈H₁₃⁸¹BrO⁸¹Br206.01293
Note: Calculated masses are for the neutral molecule. In ESI-MS, adducts like [M+H]⁺ or [M+Na]⁺ are often observed.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In a typical MS/MS experiment, the molecular ion of this compound (e.g., m/z 204 or 206) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected.

The fragmentation pathways are dictated by the structure of the molecule, with cleavage occurring at the weakest bonds or leading to the most stable fragments. Expected fragmentation pathways for this compound include:

Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation for alcohols, leading to a fragment ion [M-H₂O]⁺.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is characteristic of alcohols. This could involve the loss of a C₅H₁₀Br radical or a C₂H₃ radical.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical, yielding an [M-Br]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide can also occur.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, piece by piece, providing robust confirmation of the identity of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules like this compound by identifying their constituent functional groups. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. rsc.org While both are forms of vibrational spectroscopy, they are based on different physical principles—IR spectroscopy measures the absorption of light, whereas Raman spectroscopy involves the inelastic scattering of light—and often provide complementary information. horiba.comedinst.com

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for detecting polar functional groups. In the analysis of this compound, the spectrum reveals distinct absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band observed in the region of 3400–3200 cm⁻¹. The terminal alkyne (C≡C-H) group gives rise to two characteristic signals: a sharp, strong absorption at approximately 3280 cm⁻¹ for the ≡C-H stretch and another sharp, though weaker, absorption around 2115 cm⁻¹ for the C≡C triple bond stretch. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, although it can be more challenging to assign definitively without comparative analysis.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModeReported Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch3400
Terminal Alkyne (≡C-H)≡C-H Stretch3280
Alkyne (-C≡C-)C≡C Stretch2115

Raman Spectroscopy

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, which is a chiral molecule due to the stereocenter at the C-3 position, X-ray crystallography of a single crystal would provide an unequivocal determination of its absolute stereochemistry (R or S configuration), provided a suitable crystal can be grown and the data is processed with appropriate techniques like anomalous dispersion.

As of the current research landscape, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, were such an analysis to be performed, it would yield crucial data points for a comprehensive structural understanding.

The expected outcomes of an X-ray crystallographic analysis would include:

Theoretical and Computational Studies of 8 Bromooct 1 Yn 3 Ol Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 8-bromooct-1-yn-3-ol. researchgate.net DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical systems. researchgate.net For this compound, DFT calculations could be used to determine key properties such as its optimized molecular geometry, vibrational frequencies corresponding to infrared (IR) spectra, and the distribution of electron density.

A hypothetical application of DFT could involve comparing calculated NMR chemical shifts with experimentally obtained spectra to validate the computational model. For instance, a study might use the B3LYP functional with a 6-31G* basis set to predict proton and carbon NMR shifts. nih.gov Such a comparison would be crucial for confirming the structure and assigning spectral peaks accurately. Furthermore, calculations of bond dissociation energies, for example comparing the C-Br and C-O bonds, could offer insights into the molecule's thermal stability and potential degradation pathways. nih.gov

Potential Energy Surface Mapping and Reaction Pathway Modeling

A potential energy surface (PES) provides a comprehensive depiction of a system's energy as a function of its atomic coordinates. nih.govacs.org For a chemical reaction, the PES can be visualized as a landscape with valleys representing stable molecules (reactants and products) and mountain passes corresponding to transition states. acs.org Mapping the PES for reactions involving this compound would be invaluable for understanding its reactivity.

For example, modeling the reaction pathway of a Sonogashira coupling, where the bromine atom is substituted, would involve mapping the energy changes as the palladium catalyst interacts with the molecule. nih.gov This would help in understanding the regioselectivity of the reaction, explaining why the reaction occurs at the C-8 position. nih.gov Such studies can elucidate the mechanism by identifying intermediates and calculating the energy barriers for each step, providing a theoretical foundation for optimizing reaction conditions. sumitomo-chem.co.jp

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure of this compound can predict its chemical reactivity. By calculating the distribution of electron density and molecular orbitals, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified.

For this compound, the electronegative bromine atom creates an electrophilic site at the adjacent carbon (C-8), making it susceptible to nucleophilic attack or oxidative addition in catalyzed reactions. nih.gov The terminal alkyne provides a region of high electron density, making it a potential site for electrophilic addition or participation in cycloaddition reactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and interactions with other reagents. A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further refine these reactivity predictions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a six-carbon chain, MD simulations would be essential for performing a thorough conformational analysis.

These simulations could reveal the preferred three-dimensional shapes (conformers) of the molecule in different environments, such as in various solvents or in the gas phase. By exploring the potential energy landscape, MD can identify the most stable conformers and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its reactivity. For instance, steric hindrance from the hydroxyl group at C-3 might be more pronounced in certain conformations, potentially affecting the accessibility of the alkyne or the bromine atom to reagents. nih.gov

Green Chemistry Principles in the Synthesis and Transformations of 8 Bromooct 1 Yn 3 Ol

Maximizing Atom Economy in Synthetic Routes

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgjocpr.com It provides a clear metric for assessing how well a synthetic method utilizes raw materials, with the ideal reaction incorporating all reactant atoms into the product, resulting in 100% atom economy. libretexts.orgprimescholars.com

The calculation for atom economy is as follows: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 skpharmteco.com

An analysis of this synthetic pathway reveals the following:

Reactants:

Oct-1-yn-3-ol (C₈H₁₄O): 126.20 g/mol

N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

Products:

Desired Product: 8-Bromooct-1-yn-3-ol (C₈H₁₃BrO): 205.09 g/mol

Byproduct: Succinimide (C₄H₅NO₂): 99.09 g/mol

Atom Economy Calculation:

Atom Economy = (205.09 / (126.20 + 177.98)) x 100 = 67.4%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass (32.6%) is converted into an unwanted byproduct.

To improve atom economy, alternative synthetic strategies that favor addition reactions could be explored. jocpr.com For example, a hypothetical route involving the direct addition of hydrogen bromide (HBr) across a double bond in a precursor molecule could, in theory, achieve 100% atom economy as all atoms of the reactants would be incorporated into the final product. The development of such routes is a key goal for making the synthesis of this compound greener.

Table 1: Atom Economy Analysis of a Synthetic Route to this compound

Reaction ComponentChemical FormulaMolecular Weight (g/mol)Role in Reaction
Oct-1-yn-3-olC₈H₁₄O126.20Reactant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reactant
This compoundC₈H₁₃BrO205.09Desired Product
SuccinimideC₄H₅NO₂99.09Byproduct
Calculated Atom Economy67.4%

Development of Safer Solvents and Reaction Media

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Many traditional solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Radical bromination reactions, for instance, have historically been carried out in solvents like carbon tetrachloride (CCl₄) to ensure radical stability. However, CCl₄ is a known ozone-depleting substance and is highly toxic.

Green chemistry principles advocate for the replacement of such hazardous solvents with safer alternatives. skpharmteco.com The ideal green solvent would be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. While finding a perfect replacement is challenging, several classes of greener solvents are under investigation for various chemical processes.

Potential safer alternatives for the synthesis of this compound could include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that leaves no residue upon depressurization.

Ionic Liquids: These are salts with low melting points that have negligible vapor pressure, reducing air pollution and exposure risks. Their properties can be tuned by modifying their cation and anion structures.

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which can be derived from biomass, offer a more sustainable profile with lower toxicity than many conventional chlorinated or ether solvents.

The selection of a solvent must be carefully evaluated not only for its environmental profile but also for its impact on reaction kinetics, yield, and selectivity.

Table 2: Comparison of Traditional and Greener Solvents

SolventPrimary HazardsGreen Chemistry AlternativeBenefits of Alternative
Carbon Tetrachloride (CCl₄)Toxic, Ozone-depleting, CarcinogenicSupercritical CO₂Non-toxic, Non-flammable, No residue
BenzeneCarcinogenic, Flammable, ToxicToluene, Cyclopentyl methyl ether (CPME)Lower toxicity, less carcinogenic potential
Dichloromethane (DCM)Suspected Carcinogen, Volatile2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, Higher boiling point, Lower toxicity

Design for Energy Efficiency in Chemical Processes

Energy consumption is a significant environmental and economic cost associated with chemical manufacturing. msu.edu The energy requirements for chemical processes should be minimized by designing for energy efficiency. This involves conducting reactions at ambient temperature and pressure whenever possible and avoiding energy-intensive separation and purification steps.

In the context of this compound synthesis, energy is consumed for:

Heating or Cooling: Many reactions require specific temperatures to proceed efficiently and selectively. Radical-initiated reactions may require heating to activate the initiator.

Separation and Purification: Techniques like distillation and column chromatography, which are often necessary to isolate the pure product, are major consumers of energy.

Strategies to enhance energy efficiency include:

Catalysis: The use of highly selective catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby reducing energy input. acs.org

Process Intensification: Technologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings.

Evaluating the energy efficiency of a process involves analyzing all inputs, from heating the reaction vessel to running the pumps for chromatography. odyssee-mure.eu

Utilization of Renewable Feedstocks

A key principle of green chemistry is the use of renewable, rather than depleting, raw materials and feedstocks. msu.edu The chemical industry has traditionally relied heavily on petrochemicals derived from fossil fuels. novomof.com Shifting towards biomass—plant-based materials—as a primary source of carbon can lead to more sustainable chemical production. novomof.comresearchgate.net

The feasibility of producing this compound from renewable feedstocks depends on the synthetic route. The precursor oct-1-yn-3-ol could potentially be synthesized from bio-based starting materials. For example, castor oil is a rich source of ricinoleic acid, which can be converted into various chemical building blocks. mdpi.com A hypothetical pathway could involve the transformation of a castor oil derivative into heptanal, which could then be reacted with an acetylene (B1199291) equivalent to form a precursor to oct-1-yn-3-ol.

This approach aligns with the concept of a biorefinery, where biomass is converted into a spectrum of value-added chemicals and fuels. novomof.com While the direct synthesis of this compound from a renewable feedstock has not been extensively documented, the principles of green chemistry strongly encourage research in this direction to reduce reliance on finite fossil resources.

Waste Prevention and Minimization Strategies

The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created. msu.edu This requires a holistic view of the entire chemical process to identify and eliminate sources of waste. researchgate.net

For the synthesis of this compound, waste is generated in several forms:

Byproducts: As seen in the atom economy analysis, stoichiometric reagents like NBS generate significant amounts of byproducts (e.g., succinimide).

Solvent Waste: Used solvents from the reaction and purification steps contribute to the bulk of the waste stream.

Process Waste: This includes leftover reagents and materials used in purification, such as silica (B1680970) gel from chromatography.

Effective waste minimization strategies include:

Purchasing Control: Buying only the necessary quantity of chemicals prevents the disposal of unused, expired materials. temple.eduyale.edu

Use of Catalysis: Shifting from stoichiometric reagents to catalytic ones can dramatically reduce byproduct formation. acs.org A catalytic bromination cycle, for example, would be far superior to using a full equivalent of NBS.

Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly decrease waste volume and purchasing costs.

Waste Segregation: Keeping different waste streams separate (e.g., halogenated vs. non-halogenated solvents) facilitates recycling and proper disposal. yale.edu

Process Optimization: Redesigning experiments to use smaller scales (microscaling) can reduce waste at the source. yale.edu

By actively implementing these strategies, the environmental impact of synthesizing and utilizing this compound can be substantially reduced, aligning the process with the principles of sustainability and responsible chemical management. temple.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 8-Bromooct-1-yn-3-ol, and what factors influence their efficiency?

  • Methodological Answer : The synthesis typically involves alkyne bromination or nucleophilic substitution. For example, allylic bromination of oct-1-yn-3-ol using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) is a viable route. Key considerations include reaction temperature (20–40°C), solvent polarity (e.g., CCl₄ for radical stability), and protecting the hydroxyl group to prevent side reactions. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended, with monitoring by TLC or HPLC . Limitations include competing elimination reactions; thus, optimizing stoichiometry and reaction time is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify alkynyl protons (δ 1.8–2.2 ppm) and hydroxyl protons (broad signal, δ 1.5–3.0 ppm). Bromine’s electronegativity deshields adjacent carbons (e.g., C-8 at δ 30–35 ppm).
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 219 (C₈H₁₃BrO).
    Validation involves comparing data with computational models (e.g., DFT simulations) and cross-referencing literature for analogous bromo-alkynols. Discrepancies require repeating experiments under controlled conditions and verifying solvent purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
    Spills should be neutralized with sodium bicarbonate and absorbed via inert materials (e.g., vermiculite). Emergency procedures align with GHS H313/H333 guidelines, including immediate rinsing for exposures .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported thermal degradation rates of this compound across studies?

  • Methodological Answer :

  • Controlled Experiments : Vary parameters (temperature: 25–80°C, pH: 3–10) and monitor degradation via GC-MS.
  • Data Triangulation : Compare Arrhenius plots from multiple studies, identifying outliers due to impurities or measurement techniques (e.g., differing column retention times in HPLC).
  • Computational Validation : Use software like Gaussian to simulate degradation pathways, focusing on bond dissociation energies (C-Br vs. C-O). Adjust for solvent effects (polar protic vs. aprotic) .

Q. What mechanistic insights explain the regioselectivity of this compound in Sonogashira coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine increases electrophilicity at C-8, favoring oxidative addition with Pd(0) catalysts.
  • Steric Hindrance : The hydroxyl group at C-3 may hinder coordination unless protected (e.g., as a silyl ether).
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos ligands to optimize yields. Monitor side products (e.g., homocoupling) via ¹H NMR .

Q. How can researchers design stability studies to assess the impact of ambient light on this compound’s structural integrity?

  • Methodological Answer :

  • Experimental Design :
  • Light Exposure : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight.
  • Control Groups : Store samples in amber vials vs. clear glass.
  • Analytical Methods : Track decomposition via HPLC (Chromolith® columns, 1.5 mL/min flow rate) and ¹³C NMR to detect photolytic C-Br cleavage .
  • Data Interpretation : Quantify degradation products (e.g., oct-1-yn-3-ol) and model half-life using first-order kinetics.

Data Management & Analysis

Q. What strategies mitigate biases when reconciling conflicting NMR assignments for this compound?

  • Methodological Answer :

  • Blind Reanalysis : Have independent researchers reprocess raw NMR data (FID files) without prior knowledge of reported peaks.
  • Cross-Study Comparison : Aggregate data into a table (see example below) and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Computational Validation : Compare experimental shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
Proton Position Reported δ (ppm) DFT-Predicted δ (ppm) Deviation
C-1 (alkyne)2.1–2.32.2±0.1
C-8 (Br-adjacent)3.5–3.73.6±0.1

Q. How should researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent (e.g., THF vs. DCM) in a factorial design.
  • Byproduct Tracking : Use LC-MS to identify impurities (e.g., dibrominated species).
  • Response Surface Modeling : Statistically optimize parameters using software like Minitab, prioritizing yield and purity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.